molecular formula C13H8F2O3 B6374376 4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% CAS No. 1261996-92-2

4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95%

Cat. No. B6374376
CAS RN: 1261996-92-2
M. Wt: 250.20 g/mol
InChI Key: GREXCYHVCVGUKG-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% (4-CFP-2-FP) is an organic compound with a wide range of applications in the scientific research field. It is a fluorinated phenol derivative and is commonly used as a reagent in syntheses, as a fluorescent probe, and as a starting material for the synthesis of other compounds.

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic syntheses, as a fluorescent probe, and as a starting material for the synthesis of other compounds. It has been used in the synthesis of organic compounds such as 4-fluorophenols and 4-fluorobenzoic acids, as well as in the synthesis of novel compounds such as 4-fluorophenyl-2-fluorobenzoic acid. 4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% has also been used in the development of new catalysts for the catalytic oxidation of organic compounds. In addition, it has been used as a fluorescent probe in biological studies, as a substrate for enzymes, and as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, it may act as an inhibitor of other enzymes, such as proteases and lipases, which are involved in the breakdown of proteins and fats.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% are not well understood. However, it has been shown to have antioxidant and anti-inflammatory effects in animal studies. It has also been found to inhibit the growth of certain cancer cells in vitro. In addition, it has been shown to reduce the levels of certain inflammatory cytokines in mice, suggesting that it may have anti-inflammatory effects in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% in laboratory experiments include its high purity and its ability to act as a fluorescent probe. It is also relatively easy to synthesize and has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in the presence of light or heat and can easily decompose. In addition, it can be toxic if ingested or inhaled.

Future Directions

There are several possible future directions for 4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95%. One potential application is in drug development, as it may be useful in the development of new drugs and drug delivery systems. In addition, it could be used as a fluorescent probe for imaging and diagnostics. It could also be used to study the mechanisms of action of various enzymes, as well as the biochemical and physiological effects of various compounds. Finally, it could be used to develop new catalysts for the catalytic oxidation of organic compounds.

Synthesis Methods

The synthesis of 4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% can be accomplished through several different methods. One method involves the reaction of 4-chloro-2-fluorophenol with 5-chloro-2-fluorobenzoic acid in the presence of a base such as sodium hydroxide. This method yields the desired product in high yields, with a purity of 95%. Other methods involve the reaction of 2-fluorophenol with 5-chloro-2-fluorobenzoic acid in the presence of a base, or the reaction of 4-chloro-2-fluorophenol with 5-chloro-2-fluorobenzoic acid in the presence of a catalyst such as palladium or nickel.

properties

IUPAC Name

4-fluoro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-10-3-1-8(13(17)18)5-9(10)7-2-4-12(16)11(15)6-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREXCYHVCVGUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684401
Record name 3',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261996-92-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′,6-difluoro-4′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261996-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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